1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine” is a compound with the molecular formula C19H23ClN2O3S . It has a molecular weight of 394.915 Da . The compound is also known by other names such as “Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-” and "1-benzyl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine" .
Molecular Structure Analysis
The compound has a complex structure with a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings is substituted with a chlorine atom and a methoxy group, and the other is substituted with two methyl groups .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 380.9 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 380.0961414 g/mol . The topological polar surface area is 58.2 Ų . The compound has a heavy atom count of 25 .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)5-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIJBWSMBRMORX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.